molecular formula C19H18N4O4 B12632973 Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12632973
M. Wt: 366.4 g/mol
InChI Key: YLUMPMHULGSTCE-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a morpholine ring and a hydroxyphenyl group in its structure contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H18N4O4/c1-26-18(25)15-7-6-14-17(20-15)16(12-2-4-13(24)5-3-12)22-19(21-14)23-8-10-27-11-9-23/h2-7,24H,8-11H2,1H3

InChI Key

YLUMPMHULGSTCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrido[3,2-d]pyrimidine core. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final esterification step involves the reaction with methyl chloroformate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The hydroxyphenyl group interacts with the active site of the enzyme, while the morpholine ring enhances binding affinity. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The molecular targets include kinases and other regulatory proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrano[2,3-d]pyrimidine: Exhibits anti-inflammatory and antimicrobial properties.

    Thieno[2,3-d]pyrimidine: Used in the development of antiviral agents

Uniqueness

Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to the combination of its structural features, which confer a distinct set of biological activities. The presence of both the hydroxyphenyl and morpholine groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and biological effects, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core, characterized by a bicyclic structure incorporating nitrogen atoms. The presence of a morpholine moiety and a hydroxyphenyl substituent enhances its chemical reactivity and solubility, which are critical for biological activity. The molecular formula is C18H20N4O3, with a molecular weight of approximately 344.38 g/mol.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes involving the coupling of morpholine derivatives with pyrido[3,2-d]pyrimidine frameworks. The specific methods often involve multi-step reactions that allow for the introduction of functional groups necessary for biological activity.

Anticancer Properties

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant anticancer properties . For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of key signaling pathways associated with cell growth and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)12Inhibition of estrogen receptor signaling
A549 (Lung Cancer)10Disruption of cell cycle progression

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral activity , particularly against viruses associated with respiratory infections. The hydroxyphenyl group is thought to enhance its interaction with viral proteins, potentially inhibiting viral replication.

Antimicrobial Effects

The compound has shown promising results in vitro against various bacterial strains. Its antimicrobial properties have been evaluated through minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell growth with an IC50 value lower than many existing chemotherapeutic agents .
  • Antiviral Screening : In a screening study for antiviral agents, the compound demonstrated effective inhibition of viral replication in vitro, particularly against strains associated with influenza . Further mechanistic studies are required to elucidate the specific viral targets.
  • Antimicrobial Evaluation : A comprehensive evaluation of antimicrobial activity revealed that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

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